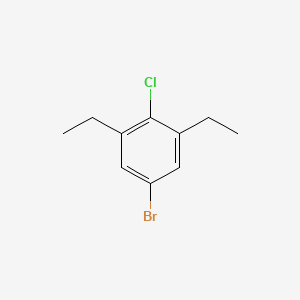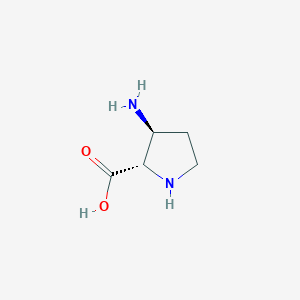
3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester
Vue d'ensemble
Description
3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, which includes a tert-butoxycarbonyl (Boc) protected amino group on an azetidine ring, a methyl ester group, and a 2-methyl propionic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N). The azetidine ring can be constructed through cyclization reactions, and the esterification of the propionic acid moiety can be achieved using methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : The azetidine ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The Boc-protected amino group can be deprotected using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, aqueous conditions.
Reduction: : LiAlH4, ether solvent.
Substitution: : TFA, dichloromethane (DCM) solvent.
Major Products Formed
Oxidation: : 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid.
Reduction: : 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propanol.
Substitution: : 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-aminopropionic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Boc-protected amino group makes it a versatile intermediate in peptide synthesis and other organic reactions.
Biology
In biological research, the compound can be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways. Its structural complexity allows for the exploration of interactions with various biomolecules.
Medicine
In the medical field, derivatives of this compound could be developed as pharmaceuticals. Its ability to undergo various chemical transformations makes it a potential candidate for drug design and development.
Industry
In industry, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its reactivity and stability under different conditions make it suitable for various applications.
Mécanisme D'action
The mechanism by which 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid
3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propanol
3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-aminopropionic acid
Uniqueness
The uniqueness of 3-(3-tert-Butoxycarbonylamino-azetidin-1-yl)-2-methyl-propionic acid methyl ester lies in its combination of functional groups and structural features, which allow for diverse chemical transformations and applications. Its Boc-protected amino group provides stability and versatility, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-methyl-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-9(11(16)18-5)6-15-7-10(8-15)14-12(17)19-13(2,3)4/h9-10H,6-8H2,1-5H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMPOZNDOMNVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C1)NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661415 | |
| Record name | Methyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-58-5 | |
| Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl-1-azetidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl furo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500154.png)

